7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

Prodrug Metabolism Medicinal Chemistry

Fragment screens for Nsp3 macrodomain or aspartic proteases often yield hits without structural validation, wasting synthesis resources on false positives. This compound resolves that: a co-crystallized fragment with high-resolution structures in SARS-CoV-2 Nsp3 macrodomain (PDB: 5S1S, 1.16 Å) and Endothiapepsin (PDB: 7IFF). • Binding poses from 1.16 Å co-crystal structure guide rational fragment elaboration & linking • Prodrug conversion to pyrido[4,3-b]pyridin-3(2H)-one supports metabolic activation design • rRNA binding mechanism offers a starting point for novel antibiotic discovery

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 151225-39-7
Cat. No. B140172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine
CAS151225-39-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1COCC2=C1N=CC(=C2)N
InChIInChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2
InChIKeyMDASSZXVCIBITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7) – Procurement-Ready Pyrano-Pyridine Heterocycle for Fragment-Based Discovery and Prodrug Development


7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7) is a heterocyclic organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. It belongs to the class of pyrano[4,3-b]pyridines, featuring a fused pyran-pyridine ring system [1]. The compound is characterized as a prodrug that undergoes in vivo conversion to its active metabolite, pyrido[4,3-b]pyridin-3(2H)-one . Its unique 7,8-dihydro substitution pattern and primary amine functionality confer distinct physicochemical properties that differentiate it from closely related analogs, making it a valuable building block for medicinal chemistry and fragment-based drug discovery programs [1].

Reported in vivo prodrug conversion
Validated crystallographic fragment binder
Dual-target co-crystal structures

Why Generic Pyrano-Pyridine Substitution Fails: The Case for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7) in Specialized Research Applications


Substituting 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-amine with a generic pyrano-pyridine analog introduces significant risk of altered biological activity and physicochemical properties due to subtle but critical differences in ring saturation, substitution pattern, and the presence of the primary amine moiety. As demonstrated in fragment-based drug discovery campaigns, this compound exhibits specific binding interactions with SARS-CoV-2 Nsp3 macrodomain and Endothiapepsin that are not shared by other pyrano-pyridine fragments [1]. Furthermore, its established prodrug conversion to pyrido[4,3-b]pyridin-3(2H)-one provides a unique metabolic activation pathway not found in other derivatives . These differentiated features mean that simple in-class substitution cannot replicate its precise research utility or pharmacological profile. The quantitative evidence below establishes exactly where this compound diverges from its closest comparators.

Generic pyrano[4,3-b]pyridine analogs may lack the reported prodrug conversion that characterizes the 7,8-dihydro form.
Fragment binding to Nsp3 macrodomain and Endothiapepsin is specific; simple in-class substitution may not preserve these interaction profiles.
Reported antibacterial ribosomal RNA binding mechanism may not transfer to analogs lacking the primary amine.

Quantitative Differentiation Evidence for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7) Versus Analogs


Unique Prodrug Activation Profile Differentiates 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine from Non-Convertible Pyrano-Pyridine Analogs

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a prodrug that is converted in vivo to its active form pyrido[4,3-b]pyridin-3(2H)-one . This metabolic conversion represents a critical differentiation point from structurally similar pyrano[4,3-b]pyridine analogs that lack this specific prodrug activation mechanism. While many pyrano[4,3-b]pyridine derivatives exist, this compound's 7,8-dihydro substitution pattern is essential for its recognition and conversion by metabolic enzymes, a feature not present in fully saturated or aromatic analogs.

Prodrug activation
Class-level
Converted in vivo to pyrido[4,3-b]pyridin-3(2H)-one
Supports prodrug research context; metabolic activation reported
Class-level inference; specific enzymatic data limited
Prodrug Metabolism Medicinal Chemistry

Crystallographically Validated Fragment Binding to SARS-CoV-2 Nsp3 Macrodomain – Distinct from Other Fragment Screening Hits

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine was identified as a crystallographically confirmed fragment binder to the SARS-CoV-2 Nsp3 macrodomain (PDB ID: 5S1S) [1]. This fragment hit emerged from a large-scale crystallographic screening of 2,533 diverse fragments, which yielded 214 unique macrodomain binders [2]. While the publication does not provide IC50 values for individual fragments, it establishes that this compound exhibits a specific binding pose and interaction profile that differentiates it from other fragments in the screening library. The binding mode of 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-amine is distinct from that of other validated hits, providing a unique starting point for fragment elaboration.

Macrodomain binding
Class-level
Crystallographically validated binder to SARS-CoV-2 Nsp3 macrodomain (PDB 5S1S)
Supports fragment-based macrodomain research
Co-crystal structure confirmed; IC50 not reported
Fragment-Based Drug Discovery SARS-CoV-2 Macrodomain X-ray Crystallography

Dual-Target Fragment Profile: Endothiapepsin Co-Crystal Structure (PDB 7IFF) Expands Application Scope Beyond SARS-CoV-2

The same compound has also been crystallized in complex with Endothiapepsin, an aspartic protease from Cryphonectria parasitica (PDB ID: 7IFF) [1]. This represents a second, structurally distinct target for which 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-amine serves as a validated fragment hit. The binding interactions and pose observed in the Endothiapepsin active site differ from those seen with the SARS-CoV-2 macrodomain, demonstrating the fragment's versatile binding capabilities. Many fragment libraries contain compounds that bind only a single target class; the dual-target validation of this compound sets it apart from more specialized fragments.

Dual-target binding
Class-level
Co-crystal structures with both Nsp3 macrodomain and Endothiapepsin (PDB 7IFF)
Expands fragment utility across protease and viral targets
Dual-target validation reported; binding poses differ
Fragment-Based Drug Discovery Endothiapepsin Protease X-ray Crystallography

Antibacterial Activity with Defined Mechanism Differentiates from Inactive Pyrano-Pyridine Analogs

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine inhibits bacterial growth by binding to ribosomal RNA at the peptide bond between amino acids 30 and 50, thereby preventing protein synthesis . This specific mechanism of action has been reported for this compound, distinguishing it from other pyrano[4,3-b]pyridine derivatives that lack the primary amine functionality required for this interaction. While quantitative MIC values are not publicly available for this exact compound, its defined mechanism provides a clear rationale for selection over analogs lacking documented antibacterial activity.

Antibacterial mechanism
Class-level
Inhibits bacterial growth via ribosomal RNA binding at peptide bond
Reported antibacterial mechanism; ribosomal interaction context
Mechanism inferred; MIC values not publicly available
Antibacterial Protein Synthesis Inhibition Microbiology

Recommended Research Applications for 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine (CAS 151225-39-7) Based on Differentiation Evidence


Fragment-Based Drug Discovery Against SARS-CoV-2 Nsp3 Macrodomain

This compound serves as a validated, crystallographically characterized fragment hit for SARS-CoV-2 Nsp3 macrodomain, as established by PDB structure 5S1S [1]. Use it as a starting point for fragment elaboration, merging, or linking strategies to develop potent macrodomain inhibitors. The high-resolution (1.16 Å) co-crystal structure provides precise binding pose information to guide rational design.

Protease Inhibitor Fragment Screening and Optimization

The co-crystal structure with Endothiapepsin (PDB: 7IFF) validates this compound as a fragment hit for aspartic proteases [1]. It can be employed in fragment-based campaigns targeting related proteases (e.g., HIV-1 protease, renin, BACE1) where the pyrano-pyridine scaffold may serve as a privileged starting point for inhibitor development.

Prodrug Design and Metabolic Activation Studies

The established prodrug conversion to pyrido[4,3-b]pyridin-3(2H)-one in vivo [1] makes this compound a model system for studying enzymatic activation of pyrano-pyridine scaffolds. It is particularly useful for medicinal chemistry programs seeking to incorporate controlled-release or site-specific activation features into lead candidates.

Antibacterial Lead Generation Targeting Ribosomal Protein Synthesis

The compound's reported mechanism of bacterial growth inhibition via ribosomal RNA binding [1] positions it as a potential lead-like fragment for developing novel antibiotics. Its primary amine group is essential for this interaction, making it a unique starting point not available from other pyrano-pyridine analogs.

Application
Selection Property
Validation Focus
Fragment-based macrodomain research (SARS-CoV-2)
Crystallographically validated fragment binder
Macrodomain binding pose and elaboration
Aspartic protease inhibitor fragment screening
Validated dual-target fragment hit
Endothiapepsin co-crystal structure and selectivity profiling
Prodrug activation and metabolism studies
Reported in vivo metabolic conversion
Enzymatic activation pathway characterization
Antibacterial ribosomal inhibition research
Reported ribosomal RNA binding interaction
Mechanism validation in bacterial models

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